molecular formula C17H24ClN3O B2900829 2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide CAS No. 1214021-44-9

2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide

Cat. No.: B2900829
CAS No.: 1214021-44-9
M. Wt: 321.85
InChI Key: PNOBYZCQKNZJRV-UHFFFAOYSA-N
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Description

2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenyl group, an amino group, and a cyano group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide typically involves multiple steps. One common method starts with the reaction of 2-chlorophenyl ethylamine with a suitable acylating agent to form the intermediate amide. This intermediate is then reacted with a nitrile compound under controlled conditions to introduce the cyano group. The reaction conditions often involve the use of organic solvents such as methanol or ethanol and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)ethylamine: Shares the chlorophenyl group but lacks the cyano and amide functionalities.

    N-(2-chlorophenyl)-2-cyanoacetamide: Contains the cyano and amide groups but differs in the overall structure.

Uniqueness

2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chlorophenyl, amino, and cyano groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)ethylamino]-N-(2-cyano-3-methylbutan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O/c1-11(2)17(5,10-19)21-16(22)13(4)20-12(3)14-8-6-7-9-15(14)18/h6-9,11-13,20H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOBYZCQKNZJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)NC(C)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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